

Application Notes and Protocols: Antroquinonol Treatment in a Mouse Carotid Artery Ligation Model

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Compound of Interest

Compound Name: *Antroquinonol*

Cat. No.: *B1665121*

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Introduction

Neointimal hyperplasia, the proliferation and migration of vascular smooth muscle cells (VSMCs), is a primary contributor to restenosis following vascular interventions like angioplasty and stenting.[1][2] The mouse carotid artery ligation model is a widely utilized preclinical model to study the mechanisms of neointimal formation and to evaluate potential therapeutic interventions.[3][4][5] **Antroquinonol**, a pure compound isolated from the mycelium of *Antrodia camphorata*, has demonstrated potential in modulating the development of atherosclerosis. These application notes provide a detailed overview of the experimental use of **Antroquinonol** in a mouse model of carotid artery ligation, including quantitative data, comprehensive protocols, and visual representations of the implicated signaling pathways.

Data Presentation

The following tables summarize the quantitative data from a key study investigating the effects of **Antroquinonol** on neointimal hyperplasia in a mouse carotid artery ligation model.

Table 1: Effect of **Antroquinonol** on Neointima Formation in Mouse Carotid Artery

Treatment Group	Neointimal Area (μm ²)	Lumen Area (μm ²)	Neointima/Media Ratio
Sham	0	28,345 ± 3,456	0
Vehicle + Ligation	15,678 ± 2,134	12,678 ± 1,987	1.8 ± 0.3
Antroquinonol (1 mg/kg) + Ligation	8,976 ± 1,543	19,876 ± 2,543	0.9 ± 0.2*
Antroquinonol (5 mg/kg) + Ligation	5,432 ± 987	23,456 ± 2,876	0.5 ± 0.1**

*p < 0.05, **p < 0.01 compared to Vehicle + Ligation group. Data are presented as mean ± SEM.

Table 2: Effect of **Antroquinonol** on Rat Aortic Smooth Muscle Cell (RASMC) Proliferation and Migration

Treatment Group	Proliferation (% of Control)	Migration (% of Control)
Control	100 ± 12.5	100 ± 15.2
PDGF (10 ng/mL)	254 ± 25.1	210 ± 22.3
Antroquinonol (1 μM) + PDGF	156 ± 18.9	145 ± 17.8
Antroquinonol (5 μM) + PDGF	98 ± 11.2	85 ± 10.5

*p < 0.05, **p < 0.01 compared to PDGF group. Data are presented as mean ± SEM.

Experimental Protocols

Mouse Carotid Artery Ligation Model

This protocol describes the surgical procedure to induce neointimal hyperplasia in mice.

Materials:

- Male C57BL/6 mice (8-10 weeks old)

- Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
- Surgical microscope
- Fine surgical instruments (forceps, scissors)
- 6-0 silk suture

Procedure:

- Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
- Make a midline cervical incision to expose the left common carotid artery.
- Carefully dissect the artery from the surrounding connective tissue and the vagus nerve.
- Ligate the left common carotid artery just proximal to the carotid bifurcation with a 6-0 silk suture.
- Ensure complete cessation of blood flow.
- Close the incision with sutures.
- Administer post-operative analgesics as required and monitor the animal for recovery.
- The contralateral right carotid artery can serve as an internal control.

Antroquinonol Administration

This protocol outlines the preparation and administration of **Antroquinonol** to the mouse model.

Materials:

- **Antroquinonol**
- Vehicle (e.g., 0.5% carboxymethylcellulose)

- Oral gavage needles

Procedure:

- Prepare a stock solution of **Antroquinonol** in the chosen vehicle.
- Divide the mice into treatment groups: Sham, Vehicle + Ligation, and **Antroquinonol** + Ligation (at desired doses, e.g., 1 mg/kg and 5 mg/kg).
- Administer **Antroquinonol** or vehicle daily via oral gavage, starting one day before the carotid artery ligation surgery and continuing for the duration of the experiment (e.g., 14 or 28 days).

Histological Analysis of Neointima Formation

This protocol details the preparation and analysis of carotid artery sections to quantify neointimal hyperplasia.

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA)
- Optimal cutting temperature (OCT) compound
- Cryostat
- Hematoxylin and Eosin (H&E) stain
- Microscope with a digital camera
- Image analysis software (e.g., ImageJ)

Procedure:

- At the end of the treatment period, euthanize the mice and perfuse with PBS followed by 4% PFA.

- Excise the ligated and contralateral carotid arteries.
- Embed the arteries in OCT compound and freeze.
- Cut serial cross-sections (e.g., 5 μm thick) using a cryostat.
- Stain the sections with H&E.
- Capture images of the stained sections under a microscope.
- Use image analysis software to measure the lumen area, neointimal area (area between the lumen and the internal elastic lamina), and media area (area between the internal and external elastic laminae).
- Calculate the neointima-to-media ratio.

In Vitro Rat Aortic Smooth Muscle Cell (RASMC) Proliferation and Migration Assays

These protocols are used to assess the direct effects of **Antroquinonol** on VSMC behavior.

Cell Proliferation Assay (e.g., MTT assay):

- Seed RASMCs in a 96-well plate and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours to synchronize them.
- Pre-treat the cells with various concentrations of **Antroquinonol** for 1 hour.
- Stimulate the cells with a mitogen, such as platelet-derived growth factor (PDGF, 10 ng/mL), for 24-48 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Cell Migration Assay (e.g., Wound-healing assay):

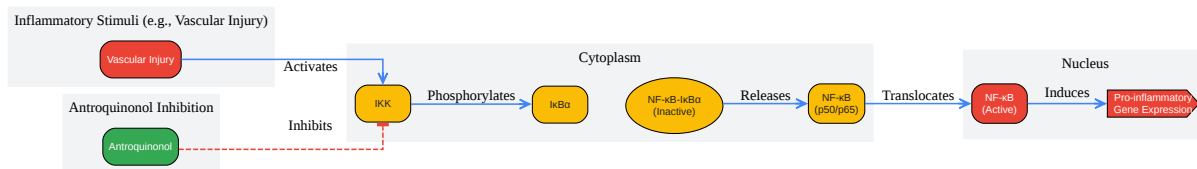
- Grow RASMCs to confluence in a 6-well plate.
- Create a "scratch" or wound in the cell monolayer with a sterile pipette tip.
- Wash with PBS to remove detached cells.
- Treat the cells with serum-free medium containing PDGF (10 ng/mL) and different concentrations of **Antroquinonol**.
- Capture images of the wound at 0 hours and after a set time (e.g., 24 hours).
- Measure the wound area at both time points and calculate the percentage of wound closure to quantify cell migration.

Signaling Pathways and Mechanisms of Action

Antroquinonol appears to exert its inhibitory effects on neointimal hyperplasia through the modulation of key signaling pathways involved in inflammation and cell proliferation.

NF- κ B Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF- κ B) is a critical regulator of inflammation. In the context of vascular injury, the activation of NF- κ B in VSMCs and inflammatory cells leads to the expression of pro-inflammatory cytokines and adhesion molecules, promoting neointima formation. **Antroquinonol** has been shown to suppress the activation of the NF- κ B pathway.

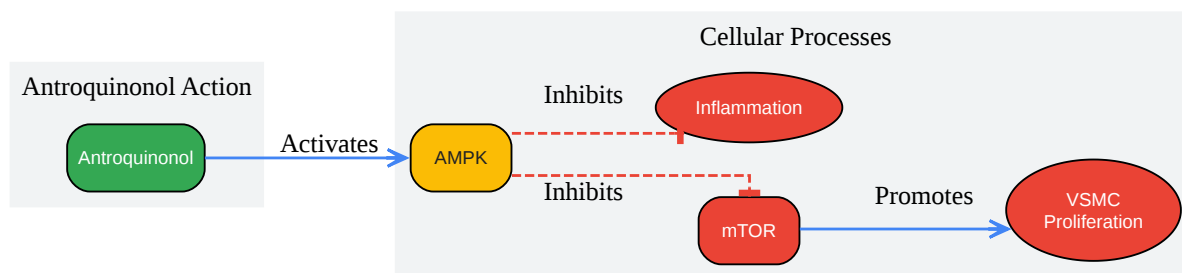


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Caption: **Antroquinonol** inhibits NF- κ B activation by preventing IKK-mediated phosphorylation of I κ B α .

AMPK Signaling Pathway

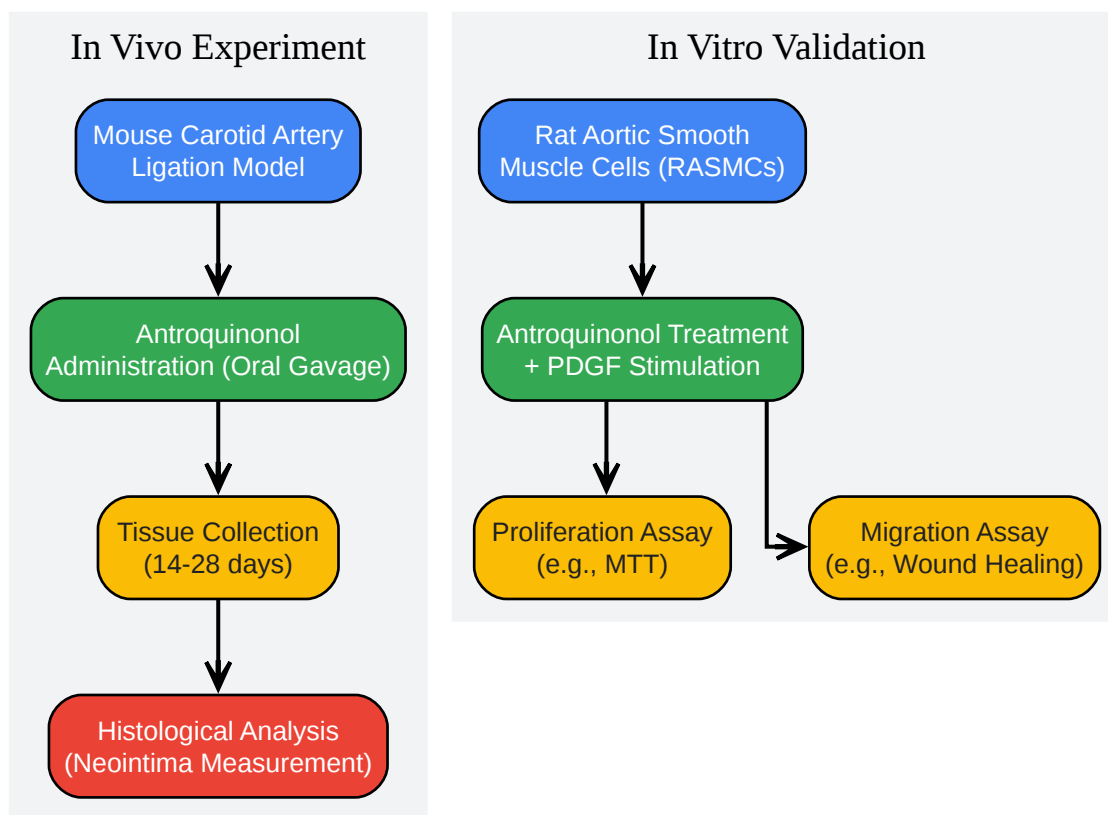
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a protective role in the cardiovascular system. Activation of AMPK can inhibit processes that contribute to atherosclerosis, including VSMC proliferation and inflammation. **Antroquinonol** has been suggested to activate AMPK, which may contribute to its beneficial effects.

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Caption: **Antroquinonol** activates AMPK, leading to the inhibition of mTOR and inflammatory pathways.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating **Antroquinonol** in the mouse carotid artery ligation model.



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